molecular formula C8H10FNO B8322868 2-Fluoro-4-(3-hydroxypropyl)pyridine

2-Fluoro-4-(3-hydroxypropyl)pyridine

Cat. No. B8322868
M. Wt: 155.17 g/mol
InChI Key: ACUWVOAVOJFRMY-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

This compound was prepared, starting from compound 41 (7.00 g, 6.30 mmol) and ethylene oxide (4.20 mL, 84.1 mmol), according to the procedure developed for compound 42. The purification was performed using colomm chromatography (SiO2, AcOEt/pentane, 6/4, v/v) to give alcohol 48 (5.16 g, 33.3 mmol) as a yellow oil. Yield 53%; Rf (SiO2, AcOEt/pentane 6/4, v/v) 0.52; IR (CCl4) ν 1412, 1613, 2939, 3639 cm−1; 1H NMR (200 MHz, CDCl3) δ 1.84 (m, 2H), 2.72 (t, 2H, J=7.4 Hz), 3.14 (se, 1H), 3.62 (t, 2H, J=6.2 Hz), 6.72 (s, 1H), 6.98 (m, 1H), 8.01 (d, 1H, J=5.1 Hz); MS m/z 155 (M+, 6), 137 (25), 124 (12), 111 (100), 91 (21), 77 (14), 57 (14), 51 (16).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[CH2:9]1[O:11][CH2:10]1.FC1C=C(CCO)C=CN=1>>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=NC=CC(=C1)C
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=CC(=C1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC(=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.3 mmol
AMOUNT: MASS 5.16 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 528.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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